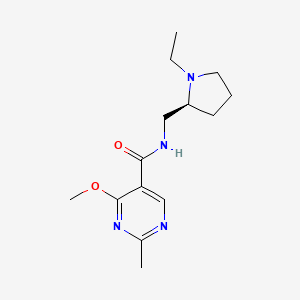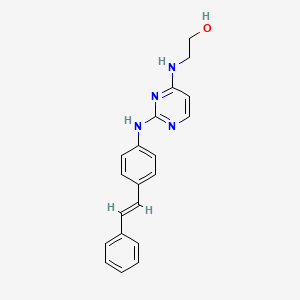
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a pyrimidine ring substituted with a styrylphenyl group and an aminoethanol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Styrylphenyl Intermediate: This step involves the reaction of a styrene derivative with a suitable phenylamine under conditions that promote the formation of the styrylphenyl group.
Pyrimidine Ring Formation: The styrylphenyl intermediate is then reacted with a pyrimidine precursor, such as 2-aminopyrimidine, under conditions that facilitate the formation of the pyrimidine ring.
Introduction of the Aminoethanol Group: The final step involves the reaction of the pyrimidine-styrylphenyl intermediate with an aminoethanol derivative to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Styrylphenyl Derivatives: Compounds with the styrylphenyl group may have comparable chemical properties.
Aminoethanol Derivatives: These compounds contain the aminoethanol moiety and may have similar reactivity.
Uniqueness
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
属性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[[2-[4-[(E)-2-phenylethenyl]anilino]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H20N4O/c25-15-14-21-19-12-13-22-20(24-19)23-18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-13,25H,14-15H2,(H2,21,22,23,24)/b7-6+ |
InChI 键 |
LAUAIZSGNGCGFP-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


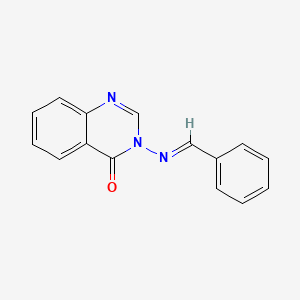
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
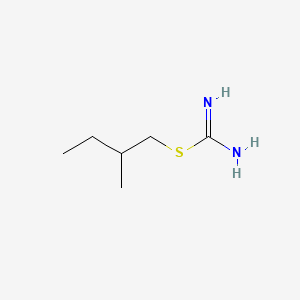
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
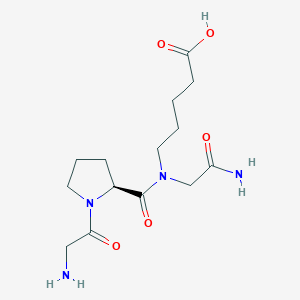
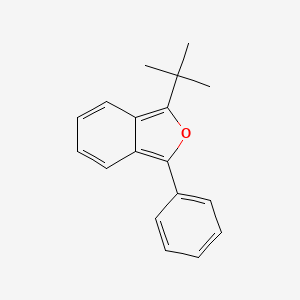

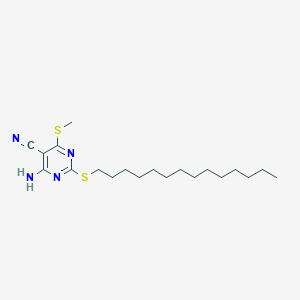
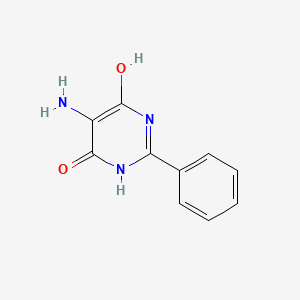
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
